molecular formula C8H15NO2 B6160660 3-(morpholin-4-yl)cyclobutan-1-ol, Mixture of diastereomers CAS No. 1564732-40-6

3-(morpholin-4-yl)cyclobutan-1-ol, Mixture of diastereomers

Cat. No.: B6160660
CAS No.: 1564732-40-6
M. Wt: 157.21 g/mol
InChI Key: KPLAVERSMOLQQV-UHFFFAOYSA-N
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Description

3-(morpholin-4-yl)cyclobutan-1-ol, Mixture of diastereomers, is a compound that features a cyclobutane ring substituted with a morpholine group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(morpholin-4-yl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with morpholine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution. The resulting product is a mixture of diastereomers due to the presence of multiple chiral centers in the molecule.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization or chromatography are employed to separate the diastereomers.

Chemical Reactions Analysis

Types of Reactions

3-(morpholin-4-yl)cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of different alcohol derivatives.

    Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

3-(morpholin-4-yl)cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(morpholin-4-yl)cyclobutan-1-ol involves its interaction with specific molecular targets. The morpholine group can interact with various receptors or enzymes, potentially modulating their activity. The cyclobutane ring may also play a role in the compound’s overall biological activity by influencing its three-dimensional structure and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-(piperidin-4-yl)cyclobutan-1-ol: Similar structure but with a piperidine ring instead of a morpholine ring.

    3-(pyrrolidin-4-yl)cyclobutan-1-ol: Contains a pyrrolidine ring instead of a morpholine ring.

Uniqueness

3-(morpholin-4-yl)cyclobutan-1-ol is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The combination of the cyclobutane ring and morpholine group makes it a versatile compound for various applications.

Properties

CAS No.

1564732-40-6

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

3-morpholin-4-ylcyclobutan-1-ol

InChI

InChI=1S/C8H15NO2/c10-8-5-7(6-8)9-1-3-11-4-2-9/h7-8,10H,1-6H2

InChI Key

KPLAVERSMOLQQV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2CC(C2)O

Purity

95

Origin of Product

United States

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